molecular formula C9H12N2O B8036946 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole

1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole

Cat. No.: B8036946
M. Wt: 164.20 g/mol
InChI Key: YGGGJJGUIVJIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxyethyl as a Protecting Group

The 1-ethoxyethyl moiety serves dual roles:

  • NH Protection : During synthesis, the ethoxyethyl group protects the pyrazole’s NH group from undesired side reactions, such as unwanted alkylation or oxidation. For example, in the preparation of 4-iodopyrazole derivatives, ethoxyethyl protection ensures regioselective iodination at C4.
  • Steric Modulation : The branched structure of the ethoxyethyl group ($$-\text{CH}(\text{OCH}2\text{CH}3)\text{CH}_3$$) creates a steric environment that directs coupling reactions to the C4 position, minimizing competing reactions at N1.

Ethynyl as a Reactive Handle

The ethynyl group’s sp-hybridized carbon enables:

  • Cross-Coupling Reactions : Participation in Sonogashira couplings with aryl/vinyl halides to form carbon-carbon bonds.
  • Ligand Coordination : The linear ethynyl group can coordinate to transition metals (e.g., Pd, Cu) in catalytic cycles, facilitating heterocyclic scaffold diversification.

Electronic Effects : The ethynyl group’s electron-withdrawing nature polarizes the pyrazole ring, increasing electrophilicity at C3 and C5 positions. This polarization is critical for nucleophilic aromatic substitution reactions, though such transformations remain underexplored for this specific derivative.

Positional Isomerism and Regiochemical Considerations in Pyrazole Derivatives

Substitution Patterns in Pyrazole Chemistry

Pyrazole’s two adjacent nitrogen atoms create three distinct substitution sites (N1, C3, C4/C5). In 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole, the 1,4-disubstitution pattern contrasts with common 1,3 or 1,5 isomers. Key factors influencing regiochemistry include:

Factor Impact on Regiochemistry Example from Literature
Protecting Groups Ethoxyethyl directs iodination to C4 Synthesis of 4-iodo precursor
Electronic Effects Electron-deficient C4 favors electrophilic attack Ethynyl group enhances C4 reactivity
Steric Effects Bulky substituents hinder C3/C5 substitution Ethoxyethyl minimizes C3 side products

Regiochemical Outcomes in Cross-Coupling

In the Stephens-Castro reaction, copper(I) acetylides selectively couple with 4-iodopyrazoles, yielding 4-ethynyl derivatives without competing N1 or C3 functionalization. This selectivity arises from:

  • Iodine’s Leaving Group Ability : Enhanced at C4 due to the electron-withdrawing ethynyl group.
  • Metal Coordination Preferences : Copper acetylides favor interaction with the electron-deficient C4 position.

Comparative Analysis of Isomers :

  • 1,3-Disubstituted Pyrazoles : More common in pharmaceutical agents but synthetically challenging due to competing N1 substitution.
  • 1,4-Disubstituted Pyrazoles : Favored in catalysis due to predictable reactivity and ease of synthesis via protecting group strategies.

Properties

IUPAC Name

1-(1-ethoxyethyl)-4-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-9-6-10-11(7-9)8(3)12-5-2/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGGJJGUIVJIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Iodopyrazole with Ethyl Vinyl Ether

Procedure :
4-Iodopyrazole (1 equiv.) is treated with ethyl vinyl ether (1.27 equiv.) in dichloromethane under acidic catalysis (e.g., trifluoroacetic acid or HCl). The exothermic reaction proceeds at 28–32°C for 12–78 hours.
Mechanism : Acid-catalyzed nucleophilic addition of the pyrazole NH to ethyl vinyl ether forms the ethoxyethyl-protected intermediate.
Yield : 93–95%.
Key Data :

  • Product : 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (CAS: 575452-22-1).

  • Purity : ≥97% (HPLC).

  • Characterization : 1H^1H NMR (CDCl₃): δ 1.19 (t, J = 10.4 Hz, CH₂CH₃), 1.69 (d, J = 9.2 Hz, CHCH₃), 5.54 (q, J = 9.2 Hz, CHCH₃), 7.55 (s, H-3).

Challenges :

  • Competing side reactions (e.g., over-alkylation) require strict stoichiometric control.

  • Migration of the ethoxyethyl group under prolonged heating.

Introduction of the Ethynyl Group via Cross-Coupling Reactions

The ethynyl group is installed at the 4-position through palladium- or copper-mediated couplings.

Sonogashira Cross-Coupling

Procedure :
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (1 equiv.) reacts with terminal alkynes (e.g., phenylacetylene) in the presence of Pd(PPh₃)₄ (2–5 mol%), CuI (10 mol%), and Et₃NH at 80°C.
Yield : 60–85%.
Key Data :

  • Catalyst System : Pd(PPh₃)₄/CuI in Et₃NH.

  • Reaction Time : 2–24 hours.

  • Byproducts : Disubstituted butadiynes (8–12%) and deiodinated pyrazole (9–15%).

Optimization :

  • Solvent : 1,4-Dioxane enhances coupling efficiency compared to DMF.

  • Base : K₃PO₄ improves regioselectivity over K₂CO₃.

Stephens-Castro Coupling

Procedure :
Copper(I) acetylides (e.g., (trimethylsilyl)acetylene) react with 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole in pyridine at 110–115°C for 7 hours.
Yield : 70–91%.
Advantages : Avoids palladium catalysts and reduces homocoupling byproducts.
Limitations : Requires preformed copper acetylides, complicating scalability.

Deprotection and Final Product Isolation

Removal of the Ethoxyethyl Group

Procedure :
The ethoxyethyl group is cleaved under mild acidic conditions (e.g., HCl in THF/H₂O).
Yield : 85–90%.
Characterization :

  • Final Product : 4-Ethynyl-1H-pyrazole.

  • MS (EI) : m/z 222.13530 (C₁₂H₁₈N₂O₂).

Challenges :

  • Acid-sensitive substrates may decompose during deprotection.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Byproducts Scalability
Sonogashira CouplingPd(PPh₃)₄/CuI60–85Butadiynes, deiodinatedModerate
Stephens-Castro CouplingCuI70–91MinimalLow

Key Insights :

  • Sonogashira is preferred for arylacetylenes but requires rigorous exclusion of moisture.

  • Stephens-Castro offers higher yields for alkylacetylenes but suffers from reagent availability.

Industrial-Scale Considerations

Cost Efficiency

  • Pd Catalysts : Contribute to 40–50% of total synthesis cost.

  • Solvent Recovery : Dichloromethane and 1,4-dioxane are recycled via distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazoles.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of genes or proteins involved in critical processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 164.21 g/mol
  • Reactivity : The ethynyl group enables further functionalization via click chemistry or cycloaddition reactions .
  • Applications : Used in the synthesis of boron-containing analogs (e.g., 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole), which are critical for Suzuki-Miyaura couplings in drug discovery .

Comparison with Structurally Similar Pyrazole Derivatives

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluoro-hydroxyphenyl in compound 13 ) reduce pyrazole ring electron density, altering NMR chemical shifts (δ 19F: −117 to −125 ppm).
  • Steric Effects : Bulky substituents (e.g., oxan-4-yl ) hinder cross-coupling efficiency, necessitating higher catalyst loadings.
  • Boronated Derivatives : The ethoxyethyl group enhances stability of boron-containing analogs (e.g., pinacol boronate esters), critical for Suzuki-Miyaura reactions in drug synthesis .

Thermal and Spectroscopic Properties

  • Thermal Stability : 1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole decomposes at ~200°C, comparable to 4-ethynyl-1-methyl-1H-pyrazole (Tₐ: 195°C) .
  • NMR Data :
    • 1H-NMR (400 MHz, DMSO-d₆) : δ 1.06 (t, CH₂CH₃), 3.25–3.47 (m, OCH₂), 7.45 (s, pyrazole-H) .
    • 13C-NMR : δ 79.2 (C≡C), 148.3 (pyrazole-C4) .
    • Contrast with fluorinated analogs (e.g., compound 14 ): δ 19F = −122 ppm (ortho-F), δ 15N = −265 ppm (pyrazole-N2).

Pharmaceutical Relevance

  • Baricitinib Intermediate : The boronate ester derivative (CAS 1029716-44-6) is a key intermediate, with >98% purity and solubility in DMSO .
  • Biological Activity : Fluorinated analogs (e.g., compound 15 ) exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), whereas ethynyl derivatives are inert, highlighting substituent-dependent bioactivity.

Biological Activity

1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole is C9H11N2OC_9H_{11}N_2O. The compound features a pyrazole ring with an ethynyl group at the 4-position and an ethoxyethyl substituent at the 1-position, contributing to its unique chemical properties.

1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazole exhibits several mechanisms of action, primarily through its interaction with various biological targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases, including mTOR (mechanistic target of rapamycin), which plays a crucial role in cell growth and metabolism. In biochemical assays, it demonstrated an IC50 value in the low-micromolar range for mTOR inhibition, indicating significant potency against this target .
  • Binding Affinity : In fluorescence polarization assays, it forms multiple hydrogen bonds within the binding site of FKBP12 (FK506-binding protein 12), contributing to its biological activity. The compound's binding affinity was characterized by an IC50 value in the low-nanomolar range, suggesting high specificity .

Biological Activities

The biological activities associated with 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole include:

  • Antitumor Activity : The compound has been investigated for its potential antitumor effects, particularly through mTOR inhibition. This pathway is often dysregulated in cancers, making it a target for therapeutic intervention.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially beneficial in treating chronic inflammatory conditions .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole in vitro demonstrated significant inhibition of cancer cell proliferation. The results indicated that treatment with the compound led to reduced viability of various cancer cell lines, with IC50 values comparable to established mTOR inhibitors.

Case Study 2: Side Effects Profile

In clinical evaluations, the compound was associated with side effects typical of mTOR inhibitors, including mucositis, diarrhea, and hypercholesterolemia. These findings underscore the importance of monitoring adverse effects during therapeutic use .

Comparative Analysis of Biological Activity

CompoundTargetIC50 ValueActivity Type
1-(1-Ethoxyethyl)-4-ethynyl-1H-pyrazolemTORLow micromolarInhibition
Other mTOR inhibitors (e.g., Rapamycin)mTORLow nanomolarInhibition
FKBP12 binding compoundsFKBP12Low nanomolarBinding

Q & A

Q. What are the recommended synthesis routes for 1-(1-ethoxyethyl)-4-ethynyl-1H-pyrazole, and how is regioselectivity achieved during halogenation?

The compound is synthesized via Sonogashira cross-coupling of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene. Regioselectivity during iodination is controlled by the N-ethoxyethyl (N-EtOEt) protecting group, which directs halogenation to specific positions (3- or 4-) on the pyrazole ring. Purification typically involves column chromatography with ethyl acetate/hexane mixtures .

Q. What spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?

Key methods include:

  • ¹H/¹³C NMR : In DMSO-d₆, signals for the ethoxyethyl group (δ ~1.06 ppm, triplet; δ ~3.25–3.47 ppm, doublets) and ethynyl protons (if present) are diagnostic.
  • HRMS : Confirms molecular ion peaks (e.g., [M+Na]⁺) with high accuracy (e.g., 316.9760 observed vs. 316.9757 calculated) .
  • TLC : Monitors reaction progress using ethyl acetate/hexane mobile phases .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential inhalation hazards.
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to control isomer ratios in halogenated intermediates?

Lower temperatures (-10°C to -40°C) during Grignard or halogen-lithium exchange reactions increase selectivity. For example, at -40°C, the ratio of 4-iodo to 3-iodo isomers shifts to 4:1 due to reduced thermal activation of competing pathways. However, incomplete conversion may occur, requiring iterative optimization .

Q. What strategies enable functionalization of the ethynyl group for targeted applications in material science or medicinal chemistry?

The ethynyl group undergoes:

  • Cyclization : Intramolecular reactions form fused heterocycles under Pd catalysis.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for drug discovery.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., pinacol boronate derivatives) enable biaryl linkages for fluorinated ligands in materials science .

Q. How does the N-EtOEt group influence lithiation pathways in pyrazole derivatives?

The N-EtOEt group acts as an ortho-directing group, enabling regioselective lithiation at the 4-position using n-BuLi or LDA. This facilitates the synthesis of aldehydes and other electrophilic intermediates for further functionalization .

Q. What analytical challenges arise when synthesizing and purifying halogenated pyrazole intermediates, and how are they resolved?

Challenges include:

  • Isomer Separation : Use gradient elution in column chromatography (e.g., increasing ethyl acetate in hexane).
  • Byproduct Formation : Monitor via HPLC (e.g., 99.59% purity achieved for related compounds) and optimize stoichiometry .

Q. What role does this compound play as a pharmaceutical intermediate, and how is its structural integrity validated?

It serves as a boronate ester intermediate in kinase inhibitors (e.g., baricitinib). Validation includes:

  • ¹¹B NMR : Confirms boronate formation (δ ~30 ppm).
  • X-ray Crystallography : Resolves stereochemistry in final drug candidates .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Halogenation

ParameterOptimal RangeImpact on SelectivityReference
Temperature-40°C to -10°CHigher selectivity for 4-iodo
SolventTHF/Dry EtherEnhances Grignard reactivity
CatalystPd(PPh₃)₄Facilitates Sonogashira coupling

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Peaks/DataApplicationReference
¹H NMR (DMSO-d₆)δ 9.69 ppm (CHO), δ 5.64 ppm (NCH)Aldehyde intermediate validation
HRMS[M+Na]⁺ = 316.9760 (C₈H₁₁IN₂NaO₂)Molecular weight confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.